molecular formula C26H26N4OS B11322931 N-(3-{[(4,6-dimethylpyrimidin-2-yl)amino](phenyl)methyl}-4,5-dimethylthiophen-2-yl)benzamide

N-(3-{[(4,6-dimethylpyrimidin-2-yl)amino](phenyl)methyl}-4,5-dimethylthiophen-2-yl)benzamide

Katalognummer: B11322931
Molekulargewicht: 442.6 g/mol
InChI-Schlüssel: OVLBQOXMHYBELL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiophene ring, and a benzamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the pyrimidine and thiophene rings separately, followed by their coupling through a series of reactions. The reaction conditions often involve the use of solvents like ethanol and reagents such as arginine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, including recrystallization and chromatography, are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different reduced products.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonds, hydrophobic interactions, and π-π stacking . This binding can inhibit the activity of specific enzymes or modulate receptor functions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research.

Eigenschaften

Molekularformel

C26H26N4OS

Molekulargewicht

442.6 g/mol

IUPAC-Name

N-[3-[[(4,6-dimethylpyrimidin-2-yl)amino]-phenylmethyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C26H26N4OS/c1-16-15-17(2)28-26(27-16)29-23(20-11-7-5-8-12-20)22-18(3)19(4)32-25(22)30-24(31)21-13-9-6-10-14-21/h5-15,23H,1-4H3,(H,30,31)(H,27,28,29)

InChI-Schlüssel

OVLBQOXMHYBELL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NC(C2=CC=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.